molecular formula C11H18ClN5 B12226413 2-ethyl-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride

2-ethyl-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride

Cat. No.: B12226413
M. Wt: 255.75 g/mol
InChI Key: IDGJLRLOSPFTMP-UHFFFAOYSA-N
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Description

This compound is a bis-pyrazole derivative featuring two substituted pyrazole rings linked via a methylene bridge. The pyrazole at position 3 carries an ethyl group (C₂H₅) and a methyl group (CH₃), while the second pyrazole has a methyl substituent at position 2. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or agrochemical applications. Its molecular formula is C₁₂H₁₈ClN₅, with a molecular weight of 283.76 g/mol.

Properties

Molecular Formula

C11H18ClN5

Molecular Weight

255.75 g/mol

IUPAC Name

2-ethyl-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H17N5.ClH/c1-4-16-11(7-9(2)14-16)12-8-10-5-6-13-15(10)3;/h5-7,12H,4,8H2,1-3H3;1H

InChI Key

IDGJLRLOSPFTMP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)NCC2=CC=NN2C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride typically involves the reaction of 2-methylpyrazole with ethyl and methyl substituents under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (CH2Cl2) and a base like triethylamine (Et3N) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their conversion to the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Pyrazole derivatives are recognized for their broad pharmacological profiles, including anti-inflammatory, anticancer, and antimicrobial activities. Recent studies have highlighted the potential of pyrazole compounds in drug design:

  • Anti-cancer Activity : Research indicates that pyrazole derivatives can inhibit cancer cell growth effectively. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines, including MCF7 and HCT116, with IC50 values indicating effective concentrations .
CompoundCell LineIC50 (µM)
Example AMCF73.79
Example BHCT1161.1
  • Anti-inflammatory Effects : The pyrazole scaffold has been linked to anti-inflammatory properties, with studies demonstrating the ability of certain derivatives to reduce inflammation markers significantly .

Corrosion Inhibition

Recent investigations have illustrated the effectiveness of pyrazole derivatives as corrosion inhibitors in acidic environments. For example, studies have shown that compounds similar to 2-ethyl-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine can significantly reduce corrosion rates on carbon steel in hydrochloric acid solutions .

ParameterValue
Corrosion Rate (mm/year)Reduced by 80%
Concentration (M)0.01

Material Science

The unique properties of pyrazole compounds allow them to be utilized in developing advanced materials. Their ability to form coordination complexes makes them suitable for applications in catalysis and sensor technology.

Case Study 1: Anti-Cancer Activity

A study published in Pharmaceutical Research evaluated a series of pyrazole derivatives for their anticancer properties. The results indicated that compounds structurally similar to 2-ethyl-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine exhibited promising activity against breast cancer cell lines, leading to further investigations into their mechanism of action .

Case Study 2: Corrosion Inhibition

In another study focusing on corrosion inhibition, researchers synthesized various pyrazole derivatives and tested their effectiveness against carbon steel corrosion in acidic media. The findings suggested that the incorporation of specific substituents enhanced the protective qualities of these compounds, demonstrating their potential industrial applications .

Mechanism of Action

The mechanism of action of 2-ethyl-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three analogs (Table 1) to highlight key differences in heterocycles, substituents, and synthesis routes.

Table 1: Comparative Analysis of Structural Features

Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Synthesis Key Steps
2-Ethyl-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine hydrochloride Bis-pyrazole Ethyl, methyl, methylene bridge, HCl salt 283.76 Condensation of pyrazole derivatives†
3-(5-Cyclopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine Pyridine-thiadiazole Cyclopropoxy, methylpyridinyl ~340‡ Imidamide + isothiocyanato pyridine
5-Cyclopropoxy-N-((3-methylpyridin-2-yl)carbamothioyl)picolinimidamide Pyridine-imidamide Cyclopropoxy, carbamothioyl ~320‡ Imidamide hydrochloride + isothiocyanate

†Inferred from analogous synthesis in ; ‡Estimated based on structural formula.

Key Observations:

Substituent Effects : The ethyl and methyl groups in the target compound increase lipophilicity compared to the cyclopropoxy group in , which may enhance membrane permeability.

Salt Formation : The hydrochloride salt improves aqueous solubility, a feature absent in neutral analogs like the thiadiazol-5-amine in .

Lumping Strategy Considerations

For instance, pyrazole and thiadiazole derivatives with analogous amine functionalities might be studied collectively to predict metabolic pathways or environmental persistence. However, substituent-specific effects (e.g., cyclopropoxy vs. ethyl) necessitate individualized evaluation.

Biological Activity

The compound 2-ethyl-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine; hydrochloride is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential therapeutic properties. This article aims to explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a pyrazole ring substituted with ethyl and methyl groups, alongside a methylpyrazole moiety. Its molecular formula is C11H16ClN5C_{11}H_{16}ClN_5 with a molecular weight of approximately 269.77 g/mol .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Pyrazole derivatives are known for their effectiveness against various bacterial strains. Studies have demonstrated that related compounds show significant antibacterial properties, particularly against Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : Certain pyrazole derivatives have been identified as potential anticancer agents. They exhibit inhibitory effects on tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is critical in cancer treatment as it disrupts cell division .
  • Anti-inflammatory Effects : Research has shown that pyrazole compounds can inhibit pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases .

The mechanisms through which 2-ethyl-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine; hydrochloride exerts its biological effects include:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in inflammatory pathways and cancer cell proliferation.
  • Targeting Cellular Pathways : It interacts with various signaling pathways, including MAPK pathways, which are crucial for cell growth and inflammation .
  • Binding Affinity : Molecular docking studies suggest that this compound binds effectively to target proteins involved in cancer progression and inflammation, enhancing its therapeutic potential .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar pyrazole derivatives is useful:

Compound NameMolecular FormulaKey Biological Activities
1-MethylpyrazoleC4H6N2C_4H_6N_2Antimicrobial, used in organic synthesis
4-AminoantipyrineC11H12N4OC_{11}H_{12}N_4OAnalgesic properties
1-(2-Chlorobenzyl)-5-methylpyrazolC11H12ClN3C_{11}H_{12}ClN_3Medicinal chemistry applications

This table illustrates how the unique combination of ethyl and methyl substitutions in our compound differentiates it from others, particularly regarding its enzyme inhibition capabilities and potential therapeutic applications.

Case Studies

Recent studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

  • Anticancer Activity : A study found that pyrazole derivatives similar to our compound showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .
  • Anti-inflammatory Effects : In vivo experiments demonstrated that certain pyrazole derivatives significantly reduced edema in animal models, comparable to established anti-inflammatory drugs like indomethacin .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-ethyl-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine hydrochloride, and how can reaction conditions be optimized?

  • Methodology : The compound’s synthesis likely involves multi-step reactions, such as alkylation of pyrazole derivatives followed by salt formation. A reflux-based approach (e.g., 8-hour reflux with hydrazine hydrate and piperidine as a catalyst, as seen in pyrazole-amine syntheses) can yield intermediates . Optimization may employ statistical design of experiments (DoE) to minimize trial-and-error, focusing on variables like temperature, stoichiometry, and catalyst concentration . Quantum chemical calculations (e.g., reaction path searches) can further predict optimal conditions .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodology : Use NMR (¹H/¹³C) to confirm substitution patterns on pyrazole rings and methylene bridges. Mass spectrometry (HRMS) validates molecular weight and chloride counterion presence. HPLC with UV detection (e.g., at 254 nm) ensures purity, while X-ray crystallography resolves structural ambiguities in crystalline forms . For hydrochloride salts, FT-IR can confirm N–H and C–Cl stretches .

Q. How does the methylene-bridged bis-pyrazole structure influence physicochemical properties?

  • Methodology : The methylene bridge enhances conformational flexibility, affecting solubility and metal-chelation capacity. Compare logP values (via computational tools like ACD/Labs) with simpler pyrazole derivatives to assess hydrophobicity. Stability studies under varying pH and temperature conditions (e.g., accelerated degradation at 40°C/75% RH) can elucidate shelf-life limitations .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity or enzyme inhibition potential?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) against target enzymes (e.g., kinases or oxidoreductases) using crystal structures from the PDB. Molecular dynamics simulations (e.g., GROMACS) assess binding stability over time. Compare results with structurally similar bis-pyrazole derivatives known for metal coordination or enzyme inhibition .

Q. What strategies resolve contradictions in experimental data, such as inconsistent yields or bioactivity across studies?

  • Methodology : Apply root-cause analysis via DoE to identify critical variables (e.g., solvent polarity, byproduct formation). Reproduce experiments under standardized conditions (e.g., inert atmosphere, controlled humidity). Cross-validate bioactivity using orthogonal assays (e.g., enzymatic vs. cell-based) to rule out assay-specific artifacts .

Q. How can the compound’s metal-chelating properties be exploited in catalysis or materials science?

  • Methodology : Synthesize Pd(II) or Cu(II) complexes (e.g., using chloride salts) and characterize via cyclic voltammetry for redox activity. Test catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura) against unligated metal salts. Stability studies (TGA/DSC) evaluate thermal robustness for material applications .

Q. What are the challenges in scaling up synthesis while maintaining purity and yield?

  • Methodology : Pilot-scale reactions require solvent selection (e.g., switching from methanol to ethanol for safety) and continuous-flow systems to enhance mixing and heat transfer. Monitor impurity profiles (via LC-MS) and employ membrane technologies (e.g., nanofiltration) for purification .

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